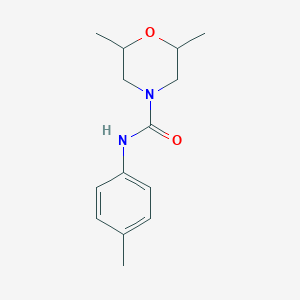
4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンは、分子式C12H16N2O2の化学化合物です。この化合物は、p-トリルカルバモイル基と2つのメチル基が置換されたモルホリン環を含む、独特の構造で知られています。
準備方法
合成経路および反応条件
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンの合成は、通常、p-トリルイソシアネートと2,6-ジメチルモルホリンの反応を含みます。この反応は、制御された条件下、多くの場合、ジクロロメタンまたはテトラヒドロフランなどの適切な溶媒の存在下で行われます。反応混合物を室温またはわずかに上昇した温度で撹拌して、目的の生成物の形成を促進します。
工業生産方法
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップを含みます。これには、反応条件の最適化、より大きな反応容器の使用、および高い収率と純度で化合物を得るための適切な精製技術の確保が含まれます。
化学反応の分析
反応の種類
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与し、モルホリン環またはp-トリル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な塩基の存在下のアミンまたはアルコキシドなどの求核剤。
生成される主要な生成物
酸化: 対応するN-オキシド誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換されたモルホリンまたはp-トリル誘導体の生成。
科学研究への応用
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンには、次のような科学研究への応用がいくつかあります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 薬物開発における前駆体としての役割など、潜在的な治療特性について調査されています。
産業: 特殊化学品や材料の開発に使用されています。
科学的研究の応用
4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節することができます。正確な経路と標的は、化合物が使用される特定の用途とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
4-(N-(P-トリル)カルバモイル)モルホリン: 構造が似ていますが、モルホリン環上の2つのメチル基がありません。
2,6-ジメチルモルホリン: p-トリルカルバモイル基がありません。
N-(P-トリル)カルバモイル誘導体: 類似のカルバモイル基を持つ化合物ですが、コア構造が異なります。
独自性
4-(N-(P-トリル)カルバモイル)-2,6-ジメチルモルホリンは、モルホリン環、p-トリルカルバモイル基、および2つのメチル基の組み合わせによりユニークです。この独自の構造は、特定の化学的および物理的特性を付与し、研究や産業におけるさまざまな用途にとって価値のあるものとなっています。
類似化合物との比較
Similar Compounds
4-(N-(P-Tolyl)carbamoyl)morpholine: Similar structure but lacks the two methyl groups on the morpholine ring.
2,6-Dimethylmorpholine: Lacks the p-tolylcarbamoyl group.
N-(P-Tolyl)carbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.
Uniqueness
4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine is unique due to the combination of the morpholine ring, p-tolylcarbamoyl group, and two methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
77280-32-1 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
2,6-dimethyl-N-(4-methylphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-6-13(7-5-10)15-14(17)16-8-11(2)18-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17) |
InChIキー |
JFAZJXHKUTYROF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


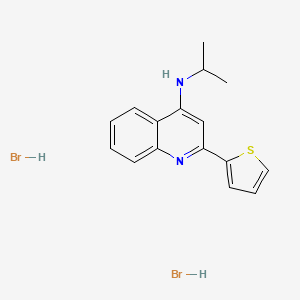
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

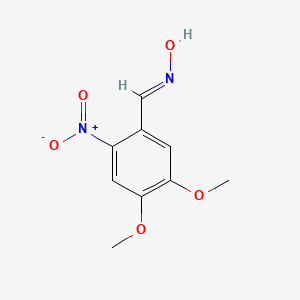
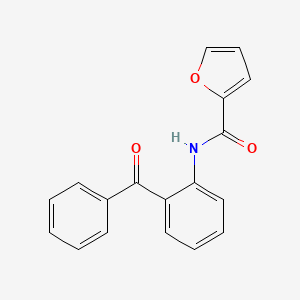
![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
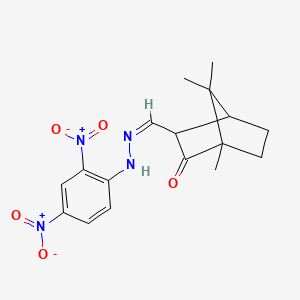

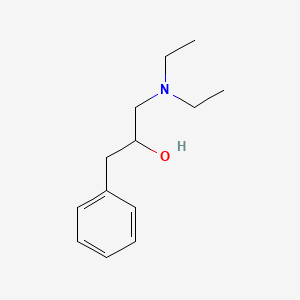


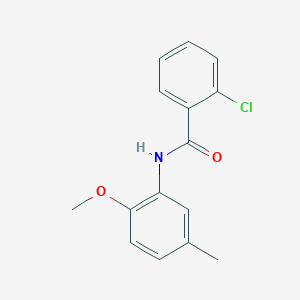
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
